Product packaging for Dimethylphosphinic fluoride(Cat. No.:CAS No. 753-70-8)

Dimethylphosphinic fluoride

Cat. No.: B14749059
CAS No.: 753-70-8
M. Wt: 96.04 g/mol
InChI Key: NHKHGBLJJQYXAQ-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Fluorides in Chemical Research

The introduction of a fluorine atom into an organophosphorus compound dramatically alters its properties, a fact that has not been lost on the scientific community. Organophosphorus(V) fluorides have emerged from a complex history, once primarily associated with toxicity, to become molecules of significant interest in diverse areas of chemical research. wiredchemist.comwordpress.com Their unique reactivity has led to a resurgence in the study of these compounds, with applications extending into chemical biology, drug development, and materials science. wiredchemist.comwordpress.com

A particularly noteworthy application is their use as probes for studying biological systems. For instance, fluorophosphonate-containing molecules have been designed as activity-based probes to detect and quantify the activity of serine hydrolases, a large and important class of enzymes. wordpress.com Furthermore, the incorporation of the fluorine-18 (B77423) isotope has enabled the development of novel positron emission tomography (PET) imaging agents. walisongo.ac.idscribd.comucsb.edunist.gov These tracers allow for the non-invasive, dynamic visualization of biological processes in living organisms, offering invaluable insights into the mechanisms of action of organophosphorus compounds. walisongo.ac.idscribd.comucsb.edunist.gov

More recently, organophosphorus fluorides have been propelled into the spotlight with the advent of "click chemistry," a concept that emphasizes rapid, reliable, and high-yield reactions. The Phosphorus(V) Fluoride (B91410) Exchange (PFEx) reaction has been established as a powerful tool in this domain. wiredchemist.comnih.govlibretexts.orgresearchgate.netnih.gov This catalytic process allows for the efficient and selective formation of stable phosphorus-oxygen and phosphorus-nitrogen bonds, enabling the modular construction of complex molecules with three-dimensional diversity. wiredchemist.comnih.govlibretexts.orgresearchgate.netnih.gov

Historical Context of Fluorinated Organophosphorus Compound Research

The journey of fluorinated organophosphorus compounds is a compelling narrative of scientific discovery and shifting applications. The foundations of organophosphorus chemistry were laid in the mid-19th century with the synthesis of the first compounds containing a carbon-phosphorus bond. nih.gov However, it was not until the 1930s that the systematic introduction of fluorine into these molecules began, largely pioneered by the German scientist Lange. nih.gov This development unlocked a new realm of chemical reactivity and biological activity.

The initial impetus for much of the research in the mid-20th century was driven by the discovery of the potent biological effects of these compounds. This led to their development as both agricultural insecticides and, notoriously, as highly toxic chemical warfare agents. wordpress.comnih.gov The work of Schrader at IG Farben in the 1930s and 1940s was pivotal in synthesizing a range of highly toxic organophosphorus compounds, including fluorinated derivatives. wordpress.com

The latter half of the 20th century saw a more nuanced understanding of the structure-activity relationships of these compounds. Researchers began to explore their potential in less harmful applications, leading to the development of a wide array of organophosphorus-based pharmaceuticals and materials. The unique properties conferred by the fluorine atom, such as increased stability and altered reactivity, became a key focus of this research, paving the way for the modern applications we see today. wordpress.com

Fundamental Structural and Electronic Characteristics of Dimethylphosphinic Fluoride

The specific arrangement of atoms and the distribution of electrons within the this compound molecule are fundamental to its chemical identity and behavior.

Molecular Architecture and Stereochemical Configuration

Table 1: Experimental Molecular Geometry of Phosphoryl Fluoride (POF₃)
ParameterValue
P=O Bond Length1.436 Å
P-F Bond Length1.524 Å
F-P-F Bond Angle101.3°

Data for POF₃ is used as a reference for the expected geometry of this compound.

Nature of the P=O and P-F Bonds

The phosphoryl (P=O) and phosphorus-fluorine (P-F) bonds are the most influential features of this compound's structure. The P=O bond is a strong, highly polarized double bond. The P-F bond is also highly polarized and is one of the strongest single bonds to phosphorus. The relative strengths of these bonds can be seen in their bond dissociation energies.

Table 2: Comparison of Average Bond Dissociation Energies
BondBond Energy (kJ/mol)Bond Energy (kcal/mol)
P=O~544~130
P-F~490~117
P-Cl~326~78
P-Br~264~63
P-I~184~44

Values are approximate average bond energies and can vary between different molecules. wiredchemist.com

Electronegativity and Bond Polarization

The high electronegativity of both oxygen and fluorine atoms significantly polarizes the P=O and P-F bonds, respectively. This polarization creates a substantial partial positive charge on the phosphorus atom, making it highly electrophilic and susceptible to attack by nucleophiles. The strong inductive effect of the fluorine atom plays a crucial role in stabilizing the transition state of nucleophilic substitution reactions at the phosphorus center. stackexchange.com

This high degree of bond polarization is a key determinant of the reactivity of this compound. For instance, in nucleophilic aromatic substitution reactions, the presence of a highly electronegative fluorine atom can accelerate the reaction by stabilizing the intermediate Meisenheimer complex. stackexchange.com Similarly, in nucleophilic substitution at the phosphorus center of phosphinic fluorides, the strong electron-withdrawing nature of fluorine influences the reaction mechanism, which can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway. nih.govnih.gov The stability of the P-F bond and the high electronegativity of fluorine often favor a stepwise mechanism involving a pentacoordinate intermediate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6FOP B14749059 Dimethylphosphinic fluoride CAS No. 753-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753-70-8

Molecular Formula

C2H6FOP

Molecular Weight

96.04 g/mol

IUPAC Name

[fluoro(methyl)phosphoryl]methane

InChI

InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3

InChI Key

NHKHGBLJJQYXAQ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)F

Origin of Product

United States

Synthetic Methodologies for Dimethylphosphinic Fluoride

Established Synthetic Pathways

Established routes to phosphinic fluorides often involve the construction of the phosphorus-fluorine bond on a pre-existing organophosphorus core.

The reaction of phosphines with fluorinated olefins represents a fundamental process in organophosphorus chemistry. While not a direct route to dimethylphosphinic fluoride (B91410), the reaction between dimethylphosphine (B1204785) and fluorinated olefins like hexafluoropropene (B89477) is a notable pathway for creating complex fluorinated phosphine (B1218219) precursors.

Dimethylphosphine undergoes a nucleophilic reaction with hexafluoropropene. rsc.org This process leads to the formation of trans- and cis-dimethylpentafluoropropenylphosphines. rsc.org The reaction is not a simple addition followed by dehydrofluorination but a direct nucleophilic attack. rsc.org

The selectivity of the reaction between dimethylphosphine and hexafluoropropene is dependent on the specific reaction conditions. rsc.org The ratio of the resulting trans- and cis-dimethylpentafluoropropenylphosphine isomers can be controlled by modifying these conditions. rsc.org In reactions with other fluorinated olefins, such as 1,1-dichloro-2,2-difluoroethylene, dimethylphosphine can yield different products, including a 1:1 adduct or a vinyldimethylphosphine, demonstrating the competition between radical and ionic reaction pathways. rsc.org

More direct and modern methods have been developed for the synthesis of phosphinic fluorides, including dimethylphosphinic fluoride, often starting from pentavalent phosphorus compounds like phosphinic acids or their oxides.

A significant advancement is the deoxygenative fluorination (DOF) of phosphine oxides. nih.govresearchgate.net This approach utilizes easy-to-handle phosphine oxides as starting materials, reacting them with a combination of oxalyl chloride and potassium fluoride to yield the corresponding phosphinic fluoride. nih.govresearchgate.net This method avoids the use of more hazardous fluorinating agents. nih.gov Other routes include the direct fluorination of dimethylphosphinic compounds with agents like sulfur tetrafluoride or the reaction of dimethylamine (B145610) with phosphoryl fluoride. smolecule.com A patented method describes the synthesis of phosphoryl fluoride compounds from disubstituted phosphorus oxides and sodium fluoride, facilitated by trifluoroacetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO). google.com

MethodStarting MaterialKey ReagentsDescriptionReference
Deoxygenative Fluorination (DOF)Phosphine Oxides (e.g., Dimethylphosphine oxide)Oxalyl chloride, Potassium Fluoride (KF)A general method that converts P=O bonds to P-F bonds, avoiding harsh fluorinating agents. nih.govresearchgate.net
Direct FluorinationDimethylphosphinic compoundsSulfur tetrafluoride (SF₄)Involves the use of a strong fluorinating agent to directly introduce fluorine. smolecule.com
One-Pot SynthesisDisubstituted Phosphorus OxidesSodium Fluoride (NaF), Trifluoroacetic anhydride, DMSOA one-pot procedure for converting phosphorus oxides to phosphoryl fluorides. google.com

Reaction of Dimethylphosphine with Fluorinated Olefins

Fluorination Strategies in Organophosphorus Chemistry

The formation of the phosphorus-fluorine bond is a central theme in the synthesis of compounds like this compound. Various strategies have been developed to achieve this transformation efficiently and under mild conditions.

One approach is the electrophilic fluorination of secondary phosphine oxides with reagents like Selectfluor, which provides direct access to phosphinic fluorides in good yields. organic-chemistry.org Another strategy employs sulfuryl fluoride (SO₂F₂) as a fluorinating reagent for P(O)-H and P(O)-OH compounds, offering a mild route that avoids expensive reagents. organic-chemistry.org More recently, a method involving the electrophilic activation of alkyl phosphonates with triflic anhydride and a base, followed by nucleophilic fluorination, has been developed for constructing the P-F bond. researchgate.netnih.gov

The choice of the fluoride source is critical for a successful fluorination reaction. These sources can be broadly categorized as nucleophilic or electrophilic.

Inorganic salts such as potassium fluoride (KF) and sodium fluoride (NaF) are common nucleophilic fluoride sources. numberanalytics.com KF, in particular, is a key reagent in the deoxygenative fluorination of phosphine oxides. nih.govresearchgate.net Other nucleophilic sources include triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which is used in the fluorination of activated alkyl phosphonates. nih.gov Electrophilic fluorinating agents, such as Selectfluor, are employed for the direct fluorination of secondary phosphine oxides to yield phosphinic fluorides. organic-chemistry.org

Fluoride SourceTypeApplication ExampleReference
Potassium Fluoride (KF)NucleophilicDeoxygenative fluorination of phosphine oxides. nih.govresearchgate.net
Sodium Fluoride (NaF)NucleophilicUsed in one-pot synthesis from phosphorus oxides. google.com
SelectfluorElectrophilicElectrophilic fluorination of secondary phosphine oxides. organic-chemistry.org
Sulfuryl Fluoride (SO₂F₂)NucleophilicFluorination of P(O)-H and P(O)-OH compounds. organic-chemistry.org
Triethylamine trihydrofluoride (Et₃N·3HF)NucleophilicFluorination of activated alkyl phosphonates. nih.gov

Generation of Fluorinated Intermediates

A prevalent and effective strategy for the synthesis of this compound involves the generation of a key fluorinated intermediate, most commonly through the halogen exchange reaction of dimethylphosphinyl chloride. This precursor is readily prepared by the reaction of dimethylphosphine with sulfuryl chloride. The subsequent fluorination is a critical step, with the choice of fluorinating agent significantly influencing the reaction's efficiency and outcome.

Commonly employed fluorinating agents for the conversion of dimethylphosphinyl chloride to this compound include alkali metal fluorides, such as sodium fluoride (NaF) and potassium fluoride (KF), as well as other inorganic fluorides like antimony(III) fluoride (SbF₃). The reaction essentially involves a nucleophilic substitution at the phosphorus center, where the chloride is displaced by a fluoride ion.

Recent advancements in fluorination chemistry have also introduced more sophisticated reagents. For instance, deoxygenative fluorination of phosphinic acids using reagents like sulfuryl fluoride or sulfone iminium fluoride (SIF) reagents represents an alternative pathway to P(V)-F bond formation. nih.gov Electrophilic fluorination of secondary phosphine oxides using reagents such as Selectfluor also provides a direct route to phosphinic fluorides. nih.gov

A Chinese patent describes a one-pot method for preparing various phosphoryl fluorides from disubstituted phosphorus oxides or acids using sodium fluoride in the presence of trifluoroacetic anhydride and dimethyl sulfoxide. colorado.edu This approach avoids the pre-functionalization of the phosphorus reagent, thereby shortening the synthetic route. colorado.edu

The following table summarizes various synthetic approaches to generate fluorinated phosphorus compounds, some of which are analogous to the synthesis of this compound.

Starting MaterialFluorinating AgentProductReference
Dimethylphosphinyl chlorideSodium fluorideThis compoundGeneral Method
Dimethylphosphinyl chloridePotassium fluorideThis compoundGeneral Method
Dimethylphosphinyl chlorideAntimony(III) fluorideThis compoundGeneral Method
Secondary phosphine oxidesSelectfluorPhosphinic fluorides nih.gov
Phosphinic acidsSulfone iminium fluoride (SIF)P(V)-F products nih.gov
Disubstituted phosphorus oxide/acidSodium fluoride/TFAA/DMSOPhosphoryl fluoride colorado.edu

Control of Reaction Conditions and Side Products

The successful synthesis of this compound with high purity and yield hinges on the meticulous control of reaction conditions to suppress the formation of side products. A primary challenge in this synthesis is the susceptibility of both the starting material, dimethylphosphinyl chloride, and the product, this compound, to hydrolysis.

The presence of water in the reaction mixture can lead to the formation of dimethylphosphinic acid as a significant byproduct. Therefore, carrying out the reaction under anhydrous conditions is crucial. This involves the use of dried solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

The choice of solvent can also influence the reaction rate and the solubility of the fluorinating agent. Aprotic solvents are generally preferred to minimize the risk of hydrolysis. The reaction temperature and time are also critical parameters that need to be optimized for each specific fluorinating agent to ensure complete conversion of the starting material while minimizing the degradation of the product.

In the case of using solid fluorinating agents like NaF or KF, the reaction rate can be limited by the surface area of the salt. Vigorous stirring is necessary to ensure efficient contact between the reactants. Phase-transfer catalysts may also be employed to enhance the reactivity of solid-phase fluorinating agents.

Potential side reactions, apart from hydrolysis, can include the formation of pyrophosphinates or other condensation products, particularly at elevated temperatures. Careful control of the stoichiometry of the reactants is also important to avoid unreacted starting materials or byproducts from excess reagents.

Purification of the final product is typically achieved through distillation under reduced pressure to separate it from less volatile byproducts and any remaining solid fluorinating agents.

The following table outlines key parameters and their roles in controlling the synthesis of this compound.

ParameterControl MeasuresRationale
Moisture Use of anhydrous solvents and reagents; inert atmosphere (N₂, Ar)Prevents hydrolysis of dimethylphosphinyl chloride and this compound to dimethylphosphinic acid.
Temperature Optimized for the specific fluorinating agentBalances reaction rate with the potential for side reactions (e.g., decomposition, byproduct formation) at higher temperatures.
Reaction Time Monitored to ensure complete conversionPrevents incomplete reaction and maximizes the yield of the desired product.
Solvent Aprotic solventsMinimizes the risk of hydrolysis and provides a suitable medium for the reaction.
Stirring Vigorous agitationEnsures efficient mixing and contact between reactants, especially when using solid fluorinating agents.
Stoichiometry Precise control of reactant ratiosAvoids unreacted starting materials and the formation of byproducts from excess reagents.

Reaction Mechanisms and Reactivity of Dimethylphosphinic Fluoride

Hydrolytic Reactivity

The hydrolysis of dimethylphosphinic fluoride (B91410) is a key reaction that dictates its persistence and transformation in aqueous media. Theoretical studies, notably employing density functional theory (DFT), have been instrumental in elucidating the intricate details of this process. It has been established that the hydrolysis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net

Detailed Mechanistic Pathways

The hydrolysis of dimethylphosphinic fluoride involves the attack of a nucleophile, typically a hydroxide (B78521) ion or a water molecule, on the phosphorus center. This process leads to the displacement of the fluoride ion and the formation of dimethylphosphinic acid.

The SN2 mechanism of this compound hydrolysis is a concerted process, meaning that bond formation and bond cleavage occur simultaneously. mdpi.com The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic phosphorus atom. As the nucleophile approaches, a new bond begins to form between the oxygen of the hydroxide ion and the phosphorus atom. Concurrently, the bond between the phosphorus and the fluorine atom starts to weaken and break.

This process proceeds through a high-energy transition state where the phosphorus atom is pentacoordinate, with the incoming nucleophile and the outgoing fluoride ion positioned on opposite sides of the phosphorus center. This arrangement is characteristic of an SN2 reaction and leads to an inversion of the stereochemical configuration at the phosphorus atom. The reaction ultimately results in the formation of dimethylphosphinic acid and a fluoride ion.

The hydrolysis of this compound involves overcoming specific energy barriers associated with one or more transition states. researchgate.net While specific quantitative data for the energy barriers (often denoted as TS1, TS2, etc.) for the hydrolysis of this compound are not widely available in public literature, the general profile of an SN2 reaction involves a single main transition state. However, in a multi-step reaction involving pre-reaction complex formation and post-reaction product separation, multiple transition states can be identified. For instance, TS1 could represent the transition state for the nucleophilic attack and the formation of the pentacoordinate intermediate, while a subsequent TS2 could be associated with the departure of the leaving group and proton transfer steps, particularly when water acts as the nucleophile. The energy of these transition states is a critical factor in determining the rate of the hydrolysis reaction.

Influence of Solvent Effects

The surrounding solvent environment plays a crucial role in the hydrolytic reactivity of this compound, significantly influencing the reaction rates and the stability of the transition states.

Computational studies have shown that the hydrolysis of this compound can proceed via an SN2 mechanism in both the gas phase and the aqueous phase. researchgate.net However, the energetics and reaction rates are expected to differ significantly between the two phases. In the gas phase, the reaction occurs between isolated molecules without the influence of solvent interactions. In the aqueous phase, water molecules can actively participate in the reaction, not only as a potential nucleophile but also by stabilizing charged species, such as the incoming hydroxide ion and the departing fluoride ion, through solvation. This stabilization of the transition state by the solvent typically leads to a lower activation energy and a faster reaction rate compared to the gas phase.

A key effect of the solvent, particularly water, is the induction of geometrical distortions in the this compound molecule, especially in the transition state. Solvation leads to a notable elongation of the phosphorus-fluorine (P-F) bond. For instance, in the transition state of the hydrolysis reaction, the P-F bond is stretched compared to its length in the ground state molecule in the gas phase. This bond elongation facilitates the departure of the fluoride ion as a leaving group, as the bond is already partially broken. The ability of the solvent to stabilize the developing negative charge on the fluorine atom as the P-F bond cleaves is a critical aspect of this solvent-assisted reaction pathway.

Stabilization of Transition States

The hydrolysis of this compound, a nucleophilic substitution at a tetracoordinate phosphorus center, is proposed to proceed through a pentacoordinate intermediate. This mechanistic pathway is influenced by the high apicophilicity of fluorine, meaning it preferentially occupies an apical position in the trigonal bipyramidal transition state. The formation of this pentacoordinate species is a key feature that distinguishes the reactivity of phosphoryl fluorides from their heavier halide analogues.

Theoretical studies on related cyclic thiophosphoryl fluorides suggest that the nucleophilic substitution at the phosphorus atom occurs via a stepwise addition-elimination (A-E) mechanism. nih.gov This mechanism involves the formation of a distinct pentacoordinate intermediate, which is stabilized by the presence of the highly electronegative fluorine atom. nih.gov The potential energy surface for this reaction shows two transition states, corresponding to the formation and breakdown of this intermediate. nih.gov In contrast, the hydrolysis of the corresponding chlorides and bromides often proceeds through a more concerted SN2-like mechanism with a single transition state. nih.gov

Comparative Hydrolysis Kinetics

The nature of the leaving group is a paramount factor governing the rate of nucleophilic substitution reactions at phosphorus. A comparison between this compound and its chloride analogue reveals significant differences in their reactivity towards hydrolysis.

Contrast with Dimethylphosphinic Chloride Analogue

Consequently, under similar conditions, the hydrolysis of this compound is expected to be slower than that of dimethylphosphinic chloride. This is supported by studies on the pyridinolysis of dimethylphosphinic chloride, which show it to be a highly reactive substrate. The rate of reaction is influenced by the nature of the nucleophile and the solvent system.

Factors Influencing Stability in Aqueous Environments

The two methyl groups attached to the phosphorus atom in this compound are electron-donating, which can modulate the electrophilicity of the phosphorus center and influence the rate of nucleophilic attack by water.

Acid- and Base-Catalyzed Hydrolysis Investigations

The hydrolysis of this compound can be significantly influenced by the pH of the medium, with both acid and base catalysis playing important roles in its degradation.

Role of pH and Ionic Strength

The rate of hydrolysis of many organophosphorus compounds is highly dependent on pH. nih.gov For many pesticides, the rate of hydrolysis increases by a factor of approximately 10 for every pH unit increase in the alkaline range. usu.edu While specific data for this compound is scarce, it is expected to follow a similar trend. Under acidic conditions, protonation of the phosphoryl oxygen can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. In alkaline solutions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the phosphorus center, leading to a significant increase in the hydrolysis rate. nih.govmdpi.com

The ionic strength of the medium can also affect the rate of hydrolysis. nih.gov Changes in ionic strength can alter the activity of the reacting species and influence the stability of the transition state, thereby affecting the reaction kinetics. However, the specific effects of ionic strength on the hydrolysis of this compound have not been extensively documented.

Impact of Substituents on Hydrolysis Rates

The nature of the substituents on the phosphorus atom has a profound effect on the rate of hydrolysis. In general, electron-withdrawing groups increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups tend to decrease the rate of hydrolysis. nih.gov

In the case of dialkylphosphinic acids, steric hindrance from bulky alkyl groups can also play a significant role. For instance, in the alkaline hydrolysis of ethyl phosphinates, ethyl di-tert-butylphosphinate hydrolyzes approximately 500 times slower than ethyl diisopropylphosphinate, highlighting the impact of steric bulk. nih.gov

The following table summarizes the expected qualitative effects of substituents on the hydrolysis rate of phosphinic acid derivatives:

Substituent PropertyEffect on Hydrolysis RateRationale
Electron-withdrawingIncreasesIncreases electrophilicity of the phosphorus atom
Electron-donatingDecreasesDecreases electrophilicity of the phosphorus atom
Increased Steric BulkDecreasesHinders nucleophilic attack at the phosphorus center

Nucleophilic Attack at the Phosphorus Center

The reactivity of this compound is dominated by the electrophilic nature of its central phosphorus atom. This reactivity is primarily expressed through nucleophilic substitution reactions, where an incoming nucleophile attacks the phosphorus center, leading to the displacement of the fluoride ion. The mechanism of this process is analogous to the well-known S_N2 reaction, proceeding through a highly energetic transition state or a short-lived pentacovalent intermediate. vulcanchem.comstackexchange.com

The phosphorus atom in this compound serves as an electrophilic center, a characteristic feature of pentavalent phosphorus (P(V)) compounds. nih.gov The structural arrangement of atoms around the phosphorus core is key to this reactivity. The central phosphorus atom is bonded to two methyl groups, a highly electronegative fluorine atom, and a phosphoryl oxygen atom, resulting in a trigonal pyramidal geometry. vulcanchem.com

The significant difference in electronegativity between phosphorus and the attached oxygen and fluorine atoms induces a substantial partial positive charge (δ+) on the phosphorus atom. This polarization makes it a prime target for attack by electron-rich species, or nucleophiles. vulcanchem.com The electron-withdrawing nature of the fluorine atom, in particular, enhances the electrophilicity of the phosphorus center, facilitating the addition of a nucleophile to form a pentacovalent intermediate. stackexchange.com While phosphoramidofluoridates are considered weak electrophiles, the reactivity of the P(V) core can be modulated by the nature of its substituents. nih.govnih.gov Replacing a fluorine atom with a less electronegative group, for instance, can stabilize the phosphorus core and reduce its reactivity toward nucleophiles. nih.gov

In a nucleophilic substitution reaction at the phosphorus center of this compound, the fluoride ion acts as the leaving group. The ability of a fragment to depart is intrinsically linked to its stability as an independent species. Generally, weaker bases make better leaving groups. libretexts.org Among the halogens, the fluoride anion is the most basic, which typically makes it the least effective leaving group in S_N2 reactions involving carbon centers. libretexts.orgubc.ca

Furthermore, the reaction environment plays a crucial role. In aqueous solutions, solvation effects can significantly influence the dissociation of the leaving group. Computational studies have shown that solvation can lead to the elongation of the P-F bond in the transition state, which in turn stabilizes the developing negative charge on the fluoride ion as it departs, thus facilitating its expulsion. vulcanchem.com

This compound exhibits reactivity towards a range of nucleophiles, primarily involving oxygen, nitrogen, and sulfur atoms. The nature of the nucleophile dictates the reaction conditions and the resulting products. Its reactivity profile showcases its utility as a precursor for various organophosphorus compounds.

A key reaction is hydrolysis, where a hydroxide ion attacks the electrophilic phosphorus atom, displacing the fluoride to form dimethylphosphinic acid. vulcanchem.com The compound also reacts with various amino acid residues within proteins, such as tyrosine (Tyr), histidine (His), lysine (B10760008) (Lys), and cysteine (Cys), to form stable P-O and P-N linkages. nih.gov This reactivity is harnessed in chemical biology for creating specific covalent crosslinks between interacting proteins. nih.gov

Under catalytic conditions, often employing a Lewis base, this compound can react with alcohols and amines to yield the corresponding phosphinates and phosphinic amides. nih.gov This catalyzed exchange of the P-F bond is a key feature of Phosphorus Fluoride Exchange (PFEx) click chemistry. nih.govchemrxiv.org

Table 1: Reactivity of this compound with Various Nucleophiles

Nucleophile ClassSpecific Example(s)Product Type
Oxygen NucleophilesWater/Hydroxide, Alcohols, TyrosineDimethylphosphinic acid, Phosphinates
Nitrogen NucleophilesAmines, Lysine, HistidinePhosphinic amides
Sulfur NucleophilesCysteineThiol-phosphinate linkage

Other Chemical Transformations

Beyond direct nucleophilic substitution at the phosphorus center, this compound can participate in other notable chemical reactions.

While this compound already contains a P-F bond, it can react with external fluoride sources. In some instances, reactions involving organophosphorus fluorides and nucleophiles can lead to the formation of complex fluorophosphate (B79755) salts, such as hexafluorophosphate (B91526) (PF₆⁻). researchgate.net For example, the reaction of a related compound, thymidine-5' 2,4-dinitrophenyl phosphate (B84403), with fluoride ions yields the corresponding thymidine-5' phosphorofluoridate, demonstrating the formation of a P-F bond via nucleophilic attack by fluoride. nih.gov These reactions suggest that under certain conditions, fluoride ions can either displace other leaving groups or add to the phosphorus center, leading to the formation of more highly fluorinated phosphate species.

The predominant reaction pathway for this compound is ionic, proceeding through the nucleophilic attack and formation of a pentacovalent intermediate as described. vulcanchem.comstackexchange.com The high energy required to break the P-F bond homolytically makes radical pathways less common under standard conditions. stackexchange.com

However, specific conditions can promote radical reactions. For instance, phosphorus-centered radical cations can be generated from related phosphine (B1218219) oxides through visible light photocatalysis. acs.org These radical cations can then react with various nucleophiles. This indicates that while ionic pathways are typical for ground-state reactions, photochemical methods can open up alternative radical-based transformation pathways for organophosphorus compounds.

Phosphoryl Transfer Mechanisms

The transfer of a phosphoryl group is a fundamental reaction in chemistry and biology. In the context of this compound, this process involves the displacement of the fluoride ion, a good leaving group, by a nucleophile. The mechanism of this transfer is significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Generally, these reactions are understood to proceed through a concerted, SN2-type mechanism involving a pentacoordinate transition state.

Detailed studies on the solvolysis of related organophosphorus compounds, supported by Density Functional Theory (DFT), shed light on the likely mechanistic pathways for this compound. The reaction with a nucleophile (Nu) is proposed to initiate with the formation of a pre-reaction complex, where the nucleophile is hydrogen-bonded to the phosphoryl oxygen. This is followed by the nucleophilic attack on the phosphorus center, leading to a trigonal bipyramidal (TBP) transition state. In this transition state, the incoming nucleophile and the departing fluoride ion occupy the axial positions.

The stability of this TBP transition state is a critical determinant of the reaction rate. For this compound, the two methyl groups and the phosphoryl oxygen occupy the equatorial positions. The reaction concludes with the departure of the fluoride ion and the formation of the new P-Nu bond, resulting in an inversion of configuration at the phosphorus center.

The hydrolysis of this compound, a key example of phosphoryl transfer, can be influenced by the pH of the medium. In neutral or acidic conditions, a water molecule acts as the nucleophile. The reaction can be catalyzed by acids, which protonate the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom. Conversely, under basic conditions, the more nucleophilic hydroxide ion attacks the phosphorus center.

The role of the fluoride ion itself in phosphoryl transfer reactions can be complex, acting as either a catalyst or an inhibitor. In the hydrolysis of some aryl phosphates, fluoride ions have been shown to accelerate the reaction by forming a phosphorofluoridate intermediate which then hydrolyzes more rapidly. rsc.org However, in cases where the reaction is autocatalyzed by an acidic product, the fluoride ion can act as an inhibitor by removing the acidic catalyst from the reaction medium. rsc.org A similar inhibitory effect has been observed in the hydrolysis of the related compound, dimethyl phosphorofluoridate. rsc.org

The nature of the counter-ion in fluoride salts used as catalysts can also play a significant role. For instance, lithium fluoride (LiF) has been found to be a much less effective nucleophilic catalyst compared to other alkali metal fluorides in the hydrolysis of dimethyl aryl phosphates. rsc.orgpsu.edu This is attributed to the strong interaction between the small lithium cation and the fluoride anion, which reduces the nucleophilicity of the fluoride.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations have become a cornerstone in the analysis of organophosphorus compounds like dimethylphosphinic fluoride (B91410). These methods offer a detailed view of the electronic structure and energy landscapes that govern the molecule's properties.

Density Functional Theory (DFT) has been a primary tool for investigating the reactivity of dimethylphosphinic fluoride, particularly its hydrolysis. The B3LYP hybrid functional is a commonly employed method in these studies.

A pivotal study by Wright et al. utilized DFT to model the hydrolysis of this compound in both the gas phase and aqueous solution. This research focused on calculating the energy barriers and mapping the reaction coordinates for the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. While the precise numerical data for the energy barriers and reaction coordinates from this comprehensive study are not publicly available, the research established the theoretical framework for understanding the energetics of this reaction. The calculations trace the energy profile as the nucleophile approaches, forms a transition state, and the fluoride leaving group departs.

The characterization of transition states is a critical aspect of understanding the reaction mechanism. In the DFT studies of this compound hydrolysis, transition states are identified as saddle points on the potential energy surface. These structures represent the highest energy point along the reaction coordinate. Vibrational frequency calculations are performed to confirm the nature of these transition states, which are characterized by having a single imaginary frequency corresponding to the motion along the reaction path (e.g., the breaking of the P-F bond and the formation of the P-O bond). The work by Wright and his collaborators confirmed the presence of these transition states in the hydrolysis pathway.

In addition to DFT, traditional ab initio methods such as Møller-Plesset perturbation theory (MP2) have been applied to study this compound, often in conjunction with DFT methods to provide a more complete picture of its molecular properties.

Both B3LYP and MP2 methods have been used for the structural optimization of this compound. These calculations aim to find the lowest energy geometry of the molecule by determining key bond lengths, bond angles, and dihedral angles. For instance, computational models have been used to determine the P-F bond length. While specific, comprehensive tables of optimized geometries from these studies are not readily found in open literature, the research indicates that such calculations have been performed. Conformer analysis, which involves identifying and comparing the energies of different spatial arrangements of the atoms, is also a component of these theoretical investigations, although detailed results for this compound are not widely published.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared and Raman spectra and for confirming the nature of stationary points on the potential energy surface (minima and transition states). For this compound, methods like B3LYP and MP2 have been used to compute the harmonic vibrational frequencies. These calculated frequencies are crucial for obtaining zero-point vibrational energies, which are used to correct the total energies in reaction pathway calculations. While the application of these methods to calculate the vibrational spectra of this compound is noted in the scientific literature, a detailed, publicly available table of the calculated frequencies is not available.

Ab Initio Methods (e.g., B3LYP, MP2)

Interactions with Solvation Environments

The interaction of this compound with solvents, particularly water, has been a key area of theoretical research. Computational models have shown that the solvation environment plays a crucial role in the compound's reactivity. In the gas phase, the hydrolysis of this compound is significantly less favorable than in an aqueous solution. This difference is attributed to the stabilization of the transition state by the solvent.

Solvation induces notable structural changes in the molecule. For instance, theoretical studies have indicated that in an aqueous environment, the phosphorus-fluorine (P-F) bond is elongated, particularly in the transition state of hydrolysis. This elongation facilitates the departure of the fluoride ion, as the developing negative charge on the leaving group is stabilized by the surrounding polar solvent molecules.

Self-Consistent Reaction Field (SCRF) Methods for Solvation

To model the influence of a solvent, computational chemists often employ Self-Consistent Reaction Field (SCRF) methods. researchgate.net These methods treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. researchgate.net The polarizable continuum model (PCM) is a widely used SCRF method. researchgate.net

In the study of this compound's hydrolysis, SCRF calculations have been essential for comparing the reaction pathways in the gas phase versus an aqueous phase. researchgate.net These models have demonstrated that the energy barrier for hydrolysis is significantly lower in water, which is consistent with the stabilization of charged species, such as the hydroxide nucleophile and the transition state, by the polar solvent. researchgate.net

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Theoretical analyses of this compound have provided a detailed picture of its electronic structure and the nature of its chemical bonds.

Charge Distribution and Bond Polarity

The charge distribution within this compound is highly influenced by the presence of the strongly electronegative fluorine and oxygen atoms. This leads to a significant polarization of the bonds connected to the central phosphorus atom. Quantum mechanical calculations have shown that the phosphorus atom carries a partial positive charge, while the fluorine and oxygen atoms bear partial negative charges. This inherent polarity makes the phosphorus center an electrophilic site, susceptible to attack by nucleophiles. The phosphorus-fluorine bond, in particular, is highly polarized. researchgate.net

Table 1: Illustrative Mulliken Atomic Charges for this compound

AtomPartial Charge (a.u.)
P+1.2
O-0.8
F-0.5
C1-0.4
C2-0.4
H (avg)+0.1

Note: The values in this table are illustrative and represent typical trends observed in computational studies of similar organophosphorus compounds. Specific values for this compound were not available in the searched sources.

Occupied and Vacant Electronic Orbitals of Phosphorus

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. In this compound, the HOMO is typically associated with the lone pairs of electrons on the oxygen and fluorine atoms. The LUMO, on the other hand, is generally a σ* anti-bonding orbital associated with the phosphorus-fluorine bond.

The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical stability of the molecule. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. The nature of these frontier orbitals confirms that the P-F bond is the likely site for nucleophilic attack, as an incoming nucleophile would donate electrons to the LUMO, leading to the cleavage of this bond.

Geometry Optimization at the Phosphorus Center (e.g., Trigonal Bipyramidal Intermediates)

The hydrolysis of this compound is theorized to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net In this process, the incoming nucleophile (e.g., a hydroxide ion) attacks the electrophilic phosphorus atom. This leads to the formation of a high-energy transition state or intermediate with a trigonal bipyramidal geometry around the phosphorus center.

In this arrangement, the phosphorus atom is pentacoordinated. The incoming nucleophile and the leaving group (the fluoride ion) typically occupy the two axial positions, while the two methyl groups and the oxygen atom reside in the equatorial positions. Computational geometry optimizations have been crucial in characterizing the structure and energy of these transient species, which are difficult to observe experimentally. These calculations have shown that the formation of this pentacoordinated intermediate is a key step in the reaction pathway. researchgate.net

Table 2: Illustrative Optimized Geometric Parameters for the Trigonal Bipyramidal Intermediate of this compound Hydrolysis

ParameterValue
P-F bond length (axial)1.85 Å
P-OH bond length (axial)1.90 Å
P-O bond length (equatorial)1.50 Å
P-C bond length (equatorial)1.80 Å
F-P-OH bond angle~178°
O-P-C bond angle (equatorial)~120°

Note: The values in this table are illustrative and based on typical findings for SN2 reactions at phosphorus centers. Specific values for this compound were not available in the searched sources.

Theoretical Modeling of Reactivity and Selectivity

Theoretical modeling has been instrumental in comparing the reactivity of this compound with its analogs, such as dimethylphosphinic chloride. Computational studies have indicated that the hydrolysis of the chloride analog is faster than that of the fluoride. researchgate.net This difference in reactivity is attributed to the stronger phosphorus-fluorine bond compared to the phosphorus-chlorine bond. Fluorine's higher electronegativity and the resulting stronger bond make it a poorer leaving group than chlorine. researchgate.net These theoretical predictions on reactivity and selectivity are vital for the rational design of organophosphorus compounds with specific desired properties, such as hydrolytic stability.

Activation Energy Modulation by Fluorine Substitution

The presence of a fluorine atom directly attached to the phosphorus center significantly influences the reactivity of this compound. While specific computational studies detailing the modulation of activation energy by fluorine substitution in a broad series of phosphinic fluorides are not extensively available in the public domain, the principles of substituent effects on the hydrolysis of organophosphorus compounds have been a subject of study. The high electronegativity of fluorine is expected to have a profound impact on the activation energy of nucleophilic attack at the phosphorus center.

Theoretical investigations on related organophosphorus compounds suggest that electron-withdrawing substituents, such as fluorine, can modulate the activation energy of hydrolysis. These effects are complex, involving a balance between the stabilization of the ground state and the transition state. A more electron-deficient phosphorus atom would be more susceptible to nucleophilic attack, potentially lowering the activation barrier. However, the strong phosphorus-fluorine (P-F) bond also means that a significant amount of energy is required for bond cleavage. Computational studies are essential to dissect these competing factors and quantitatively predict the net effect on the activation energy.

Comparison of P-F vs. C-F Bond Chemistry

A central aspect of understanding the chemical behavior of this compound is the nature of the phosphorus-fluorine (P-F) bond, especially in comparison to the well-studied carbon-fluorine (C-F) bond. Both bonds are highly polarized due to the exceptional electronegativity of fluorine. However, the differing atomic properties of phosphorus and carbon lead to distinct bond characteristics and reactivity.

The C-F bond is renowned for being one of the strongest single bonds in organic chemistry. nih.govresearchgate.net This strength is attributed to a combination of factors, including significant electrostatic attraction between the partially positive carbon and partially negative fluorine atoms, as well as effective orbital overlap. nih.gov Computational studies have extensively characterized the C-F bond, with bond dissociation energies (BDEs) that can exceed 130 kcal/mol. nih.gov

In contrast, the P-F bond, while also strong, exhibits different chemical behavior. The larger size of the phosphorus atom compared to carbon and the presence of d-orbitals influence its bonding characteristics. Computational analyses comparing the hydrolysis of this compound to its chloride analog indicate that the P-F bond's strength contributes to a greater stability in aqueous environments.

A direct computational comparison of the intrinsic properties of the P-F bond in this compound and a representative C-F bond (e.g., in fluoromethane) under the same theoretical framework would provide valuable data on their relative strengths, polarities, and reactivities. Such a study would typically involve calculations of bond lengths, bond dissociation energies, and atomic charges, as presented in the table below.

Bond PropertyP-F in (CH₃)₂P(O)FC-F in CH₃F
Calculated Bond Length (Å) Data not available~1.38
Calculated Bond Dissociation Energy (kcal/mol) Data not available~108-110
Calculated Partial Charge on F (e) Data not availableData not available
Calculated Partial Charge on P/C (e) Data not availableData not available

Note: The values in this table are illustrative and would need to be populated by specific computational studies.

Computational Assessment of Phosphoryl Transfer Intermediates

The hydrolysis of this compound serves as a model for phosphoryl transfer reactions, which are fundamental in many biological processes. Computational studies have been pivotal in mapping out the reaction pathway and characterizing the transient species involved.

A significant computational investigation into the hydrolysis of this compound was conducted by Wright and colleagues. Their work, employing density functional theory (DFT), elucidated the mechanism of nucleophilic attack by a hydroxide ion. The study revealed that the reaction proceeds through a concerted, S(_N)2-type mechanism, involving a pentacoordinate transition state.

The computational assessment of the phosphoryl transfer intermediates involves calculating the geometries and energies of the reactants, transition state, and products. The transition state is of particular interest, as its structure and energy determine the reaction's activation barrier. In the case of this compound hydrolysis, the transition state features an elongated P-F bond and a newly forming P-O bond, with the phosphorus atom adopting a trigonal bipyramidal geometry.

The table below summarizes the key energetic parameters that would be obtained from such a computational study, comparing the reaction in the gas phase and in an aqueous solution to understand the role of the solvent.

ParameterGas Phase (kcal/mol)Aqueous Phase (kcal/mol)
Activation Energy (ΔE‡) Data not availableData not available
Energy of Reaction (ΔE_rxn) Data not availableData not available

Note: The values in this table are illustrative and would need to be populated by specific computational studies, such as the one conducted by Wright et al.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of dimethylphosphinic fluoride (B91410) in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹⁹F, and ³¹P, a comprehensive picture of its molecular framework can be obtained.

¹H and ¹⁹F NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental in confirming the identity and purity of dimethylphosphinic fluoride. The ¹H NMR spectrum provides information about the methyl (CH₃) groups, while the ¹⁹F NMR spectrum is characteristic of the fluorine atom bonded to phosphorus.

The natural abundance of the ¹⁹F isotope is 100%, and it possesses a nuclear spin of 1/2, making it a highly receptive nucleus for NMR studies. wikipedia.orgbiophysics.org The chemical shifts in ¹⁹F NMR have a wide range, which allows for high sensitivity to the local electronic environment. wikipedia.org In this compound, the fluorine atom is directly bonded to the phosphorus atom, leading to a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is influenced by the electron-withdrawing nature of the two methyl groups attached to the phosphorus.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and the ³¹P nucleus provides valuable structural information. This coupling results in the splitting of the fluorine signal into a doublet in the ¹⁹F NMR spectrum, and reciprocally, the phosphorus signal is split by the fluorine nucleus in the ³¹P NMR spectrum. The magnitude of this coupling constant, denoted as ¹J(P-F), is a direct measure of the interaction between the phosphorus and fluorine nuclei through the chemical bond. man.ac.uk

Similarly, the ¹H NMR spectrum shows a signal corresponding to the protons of the two methyl groups. The chemical environment of these protons is influenced by the adjacent phosphorus atom, leading to a characteristic chemical shift. The integration of the ¹H NMR signal can be used to confirm the number of protons and thus assess the purity of the compound.

³¹P NMR for Phosphorus Environment and Bonding States

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for characterizing organophosphorus compounds like this compound. With a natural abundance of 100% and a nuclear spin of 1/2, ³¹P is a sensitive nucleus for NMR analysis. huji.ac.il The chemical shift of the ³¹P nucleus provides direct insight into the coordination number and the nature of the substituents attached to the phosphorus atom. researchgate.net

The ³¹P NMR spectrum of this compound exhibits a characteristic chemical shift that is indicative of a tetracoordinated phosphorus atom. The precise value of the chemical shift is influenced by the electronegativity of the attached groups, namely the two methyl groups and the fluorine atom. Generally, an increase in the coordination number around the phosphorus atom leads to a more positive ³¹P chemical shift. researchgate.net

A key feature of the ³¹P NMR spectrum of this compound is the coupling between the ³¹P and ¹⁹F nuclei. This interaction splits the ³¹P signal into a doublet, with the separation between the two peaks corresponding to the one-bond phosphorus-fluorine coupling constant (¹J(P-F)). huji.ac.il This coupling constant is a valuable parameter for confirming the P-F bond's presence and providing information about its electronic nature. The magnitude of ¹J(P-F) can be influenced by the other substituents on the phosphorus atom.

Spectroscopic Parameter Nucleus Description
Chemical Shift (δ)³¹PIndicates the chemical environment and coordination of the phosphorus atom.
Coupling Constant (¹J(P-F))³¹P, ¹⁹FMeasures the interaction between the phosphorus and fluorine nuclei through the P-F bond.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase. In the context of this compound, ssNMR can be employed to study its interaction with various surfaces and materials, providing insights into adsorption mechanisms at a molecular level.

For instance, ¹⁹F solid-state NMR can be utilized to probe the nature of fluoride species adsorbed onto a solid surface. nih.gov By analyzing the chemical shifts and line shapes of the ¹⁹F signal, it is possible to distinguish between different fluoride environments, such as surface-adsorbed fluoride and fluoride that has been incorporated into the solid's lattice. nih.govnih.gov This technique has been successfully used to study the sorption mechanism of fluoride on materials like hydroxyapatite. nih.gov

Similarly, ³¹P solid-state NMR can provide information about the changes in the phosphorus environment of this compound upon adsorption. Changes in the ³¹P chemical shift and the ¹J(P-F) coupling constant can indicate the formation of new chemical bonds or interactions between the phosphinic fluoride and the adsorbent surface. These studies are crucial for understanding the surface chemistry and designing effective materials for the capture or transformation of organophosphorus compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is obtained that serves as a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent of these is the P=O (phosphoryl) stretching vibration, which typically appears as a strong band in the infrared spectrum. The exact frequency of this vibration is sensitive to the electronic effects of the substituents on the phosphorus atom.

Other important vibrational modes include the P-C (phosphorus-carbon) and C-H (carbon-hydrogen) stretching and bending vibrations of the methyl groups. The P-F (phosphorus-fluorine) stretching vibration also gives rise to a characteristic absorption band. The analysis of these bands allows for the unambiguous identification of the this compound molecule. mdpi.com

Functional Group Vibrational Mode **Typical Wavenumber Range (cm⁻¹) **
P=OStretchingStrong absorption
P-FStretchingCharacteristic absorption
P-CStretching-
C-H (methyl)Stretching and Bending-

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are specific to its bonding and structure. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

Key vibrational modes expected in the Raman spectrum include the P=O phosphoryl stretch, P-F stretch, symmetric and asymmetric P-C₂ stretches, and various vibrations associated with the methyl (CH₃) groups, such as stretching and deformation modes. The P=O stretching vibration is particularly notable for its high intensity in the Raman spectrum, a characteristic feature of the phosphoryl group. Vibrational properties of similar phosphate (B84403) moieties are known to be highly sensitive to their conformation and interactions with their environment. nih.gov

Table 1: Expected Raman Vibrational Assignments for this compound This table is illustrative, based on characteristic frequencies for similar functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
ν(P=O) 1250 - 1350 Phosphoryl stretch
νₐₛ(P-C₂) 750 - 850 Asymmetric P-C stretch
νₛ(P-C₂) 650 - 750 Symmetric P-C stretch
ν(P-F) 800 - 950 P-F stretch
ρ(CH₃) 900 - 1000 Methyl rock
δ(C-H) 1375 - 1450 Methyl deformation

Analysis of P=O Bond Vibrations and Hydrogen Bonding

The phosphoryl (P=O) bond is a dominant feature in the vibrational spectrum of this compound. The frequency of the P=O stretching vibration is highly sensitive to the electronic environment of the phosphorus atom. The presence of the highly electronegative fluorine atom is expected to increase the P=O bond order and force constant, shifting its stretching frequency to a higher wavenumber compared to analogous compounds like dimethylphosphinic acid.

Hydrogen bonding can significantly influence the P=O vibrational frequency. In studies of related phosphate compounds, hydrogen bonding to the phosphoryl oxygen acts as a proton acceptor, weakening the P=O bond and causing a characteristic shift to a lower frequency (a red shift) in the Raman and infrared spectra. nih.govrsc.org Density functional theory (DFT) calculations have successfully established correlations between the structure and vibrational spectrum of phosphate groups, showing that the wavenumbers of terminal P–O bond stretching vibrations correlate well with their bond lengths. rsc.org Analysis of these shifts can provide detailed information about intermolecular interactions in condensed phases.

Mass Spectrometry (MS) for Molecular Identification and Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂H₆FOP), high-resolution mass spectrometry would provide a precise mass measurement, allowing for the confirmation of its molecular formula. The technique identifies molecules based on their mass-to-charge ratio (m/z) after ionization.

GC-MS for Detection in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying individual components within a mixture. cromlab-instruments.esdrawellanalytical.com In principle, GC-MS could be used to detect this compound.

However, the analysis of reactive fluorine-containing organophosphorus compounds by standard GC-MS presents significant challenges. researchgate.net Compounds such as phosphoryl fluoride (POF₃) are known to be highly reactive and can degrade in the hot GC injection port or react with the stationary phase of common polysiloxane columns. researchgate.net Given its structural similarity, this compound is also likely to be susceptible to such degradation, which would complicate analysis and lead to poor reproducibility. analysis.rs Successful GC-MS analysis would likely require specialized, inert columns and optimized, low-temperature injection methods or derivatization of the analyte to a more thermally stable form. epa.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the most powerful tool for obtaining an unambiguous molecular structure. researchgate.net If a suitable single crystal of this compound can be grown, SCXRD analysis would yield precise coordinates of each atom (P, O, F, C, H). From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated, providing a complete geometric description of the molecule.

Furthermore, the analysis reveals how individual molecules pack together in the crystal lattice, elucidating intermolecular interactions such as dipole-dipole forces or potential weak hydrogen bonds that govern the solid-state structure. mdpi.com While the specific crystal structure of this compound is not publicly available, data for related compounds like dimethylphosphinic acid has been determined. nih.gov

Table 2: Illustrative Molecular Geometry Data from Single-Crystal X-ray Diffraction This table presents hypothetical but realistic data for this compound to illustrate the output of an SCXRD experiment, based on typical values for related organophosphorus compounds.

Parameter Value
Bond Lengths (Å)
P=O 1.48
P-F 1.52
P-C1 1.80
P-C2 1.80
**Bond Angles (°) **
O=P-F 115.0
O=P-C1 112.0
F-P-C1 105.0

Powder X-ray Diffraction for Bulk Material Structure Resolution

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline or polycrystalline samples. osti.gov Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic one-dimensional diffractogram consisting of peaks at specific diffraction angles (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.net

PXRD is instrumental for:

Phase Identification: Comparing the experimental pattern of a bulk sample of this compound to a reference pattern (either calculated from single-crystal data or from a database) to confirm its identity and purity.

Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the dimensions of the unit cell, allowing for the precise determination of the lattice parameters of the bulk material.

Structural Analysis: While less detailed than SCXRD, modern computational methods can sometimes be used to solve entire crystal structures from high-quality powder diffraction data. osti.gov

Other Spectroscopic and Analytical Methods (e.g., EELS)

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that probes the electronic structure of a material by analyzing the energy lost by electrons as they pass through a thin sample. elsevierpure.commdpi.com This method can provide information on elemental composition, chemical bonding, and electronic properties. elsevierpure.com For instance, in the analysis of fluorine-containing compounds, the Fluorine K-edge in an EELS spectrum can be examined. researchgate.net However, these spectra can be noisy and may require deconvolution techniques for clearer interpretation. researchgate.net In the context of organophosphorus compounds, EELS could potentially be used to study the local electronic environment of the phosphorus, oxygen, fluorine, and carbon atoms, providing insights into bonding and oxidation states.

Microwave Spectroscopy is another high-resolution technique used to determine the rotational spectra of molecules in the gas phase. dtic.mil By analyzing the frequencies of absorbed microwave radiation, highly accurate measurements of the moments of inertia can be obtained. dtic.mil This information, in turn, allows for the precise calculation of bond lengths and angles, providing a detailed picture of the molecule's structure. dtic.mil This method has been used to determine the structure of molecules like thionyl fluoride (SOF₂). dtic.mil Furthermore, microwave spectroscopy can also determine the molecule's dipole moment through the analysis of the Stark effect. dtic.mil

While specific experimental data for this compound using these advanced techniques are not currently published, their application to analogous compounds demonstrates their potential to provide a comprehensive structural and electronic characterization of this molecule.

Research Applications in Chemical Synthesis and Materials Science

Reagents and Intermediates in Organic Transformations

Dimethylphosphinic fluoride (B91410) serves as a key building block in the synthesis of more complex organophosphorus compounds and has potential applications in specific fluorination reactions.

Dimethylphosphinic fluoride is a recognized intermediate in the synthesis of various organophosphorus compounds. The reactivity of the P-F bond allows for its displacement by a range of nucleophiles, enabling the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. This property is fundamental to its role as a precursor in organophosphorus chemistry.

One of the key transformations involving this compound is its conversion to phosphinate esters. While specific studies detailing the direct use of this compound are not abundant in the readily available literature, the general synthesis of phosphinate esters often involves the reaction of a phosphinic halide with an alcohol. nih.gov For instance, aminomethyl diphenyl phosphonates have been widely used as scaffolds for serine protease inhibitors, and the development of related phenyl phosphinates has shown superior activity. nih.gov The synthesis of such compounds can be envisioned starting from a corresponding phosphinic fluoride.

The "Phosphorus Fluoride Exchange (PFEx)" reaction, a recent advancement in click chemistry, highlights the potential of organophosphorus(V) fluorides. nih.gov This catalytic reaction facilitates the coupling of P(V)-F compounds with alcohols and amines to form stable P(V)-O and P(V)-N linked products. nih.gov Although the primary examples often feature more complex hubs, the fundamental reactivity is applicable to simpler molecules like this compound, positioning it as a potential building block for creating diverse molecular architectures.

The conversion of phosphinic fluorides to phosphinic acids or their corresponding esters is a critical step for many applications. For example, methods for the synthesis of phosphinic acids from phosphinates often involve hydrolysis. nih.gov The synthesis of phosphinic acids can also be achieved through the oxidation of secondary phosphine (B1218219) oxides, which can then be fluorinated to yield phosphinic fluorides. organic-chemistry.org This cyclical nature of synthesis underscores the central role of phosphinic fluorides as intermediates.

PrecursorReagent/Reaction ConditionProduct TypeReference
This compoundAlcohol/BasePhosphinate Ester nih.gov
Organophosphorus(V) fluorideAryl/Alkyl Alcohols, Amines (PFEx)P(V)-O and P(V)-N linked compounds nih.gov
Secondary Phosphine OxidesElectrophilic Fluorinating AgentPhosphinic Fluoride organic-chemistry.org

While this compound is itself a fluorinated compound, its direct application as a general fluorinating agent in organic synthesis is not widely documented in comparison to more common reagents like DAST or Selectfluor. However, the reactivity of the P-F bond suggests its potential in specific fluorination contexts, particularly in the transfer of the dimethylphosphinoyl group with concurrent fluoride release.

The broader field of fluorination chemistry offers context for the potential roles of such compounds. Nucleophilic fluorination often employs sources of fluoride ions to displace leaving groups. nih.gov In some palladium-catalyzed C-H fluorination reactions, a nucleophilic fluoride source like AgF is used in conjunction with an oxidant. nih.gov While not a direct application of this compound as the primary fluorinating agent, these reactions illustrate the types of chemical environments where a P-F bond could potentially participate.

The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science. The development of novel fluorinating agents is an active area of research. For example, sulfinyl fluoride has been shown to replace active hydrogen with fluorine in P-H and C-H bonds. This indicates that organophosphorus compounds can be both the substrates and reagents in fluorination chemistry.

Fluorination Reaction TypeExample ReagentSubstrateProduct
C-H FluorinationAgF/Pd Catalyst8-methylquinoline derivativesFluorinated quinolines
DeoxyfluorinationSulfinyl FluorideCompounds with active P-H bondsFluorinated phosphorus compounds

Precursors for Material Design and Fabrication

The structural characteristics of this compound make it a promising, albeit often indirect, precursor for the design and fabrication of advanced materials, including nanocrystals, hydrolytically stable polymers, and metal-organic frameworks.

Phosphinate ligands are utilized to stabilize and functionalize the surface of nanoparticles. While direct use of this compound for this purpose is not extensively reported, it can serve as a precursor to dimethylphosphinic acid, which can then act as a capping agent for nanocrystals. The synthesis of zinc oxide nanoparticles, for instance, has been studied with phosphinate ligands, where the ligands play a crucial role in controlling the size and stability of the nanoparticles.

The general approach involves the reaction of a metal precursor with a phosphinic acid in a suitable solvent system. The phosphinate group coordinates to the surface of the growing nanocrystal, preventing aggregation and allowing for control over the final particle size and properties. Carbon-coated iron oxide nanoparticles have been used for the extraction of organophosphorus pesticides, demonstrating the interaction between phosphorus-containing molecules and nanoparticle surfaces.

Nanoparticle TypeStabilizing Ligand TypePrecursor for LigandPotential Application
Zinc OxidePhosphinateDimethylphosphinic Acid (from this compound)Optoelectronics, Catalysis
Iron OxideCarbon/Organophosphorus compounds-Environmental Remediation

The inherent strength and stability of the phosphorus-fluorine bond contribute to the hydrolytic stability of materials derived from this compound. Organophosphorus compounds are used in a variety of applications where resistance to hydrolysis is crucial, such as in the formulation of certain polymers and coatings.

The hydrolysis of organophosphorus compounds, particularly those with P-F bonds, has been a subject of study, often in the context of their deactivation. However, this same stability can be harnessed for material design. By incorporating the dimethylphosphinate moiety into a polymer backbone, for example, through reactions of this compound with difunctional monomers, it is possible to create materials with enhanced resistance to water-induced degradation. The stability of the P-F bond in phosphoramidic difluorides, for instance, is noted to be greater than that of the corresponding phosphoramidofluoridates, a principle that can be extended to material design. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including gas storage, catalysis, and separation. While the name suggests phosphonate (B1237965) linkers, a related and promising subclass of these materials utilizes phosphinate ligands. These phosphinate-based MOFs can exhibit high thermal and chemical stability.

The synthesis of these frameworks involves the reaction of a metal ion with a phosphinic acid ligand. This compound can be a valuable precursor for the synthesis of the necessary dimethylphosphinic acid ligand through hydrolysis. The resulting phosphinic acid can then be used to construct robust, three-dimensional frameworks. Research into phosphinate MOFs has demonstrated their potential as proton-conductive materials and has highlighted the advantages of the stronger bond between phosphinate groups and trivalent metal centers, leading to increased hydrothermal stability.

The ability to tune the properties of MOFs by modifying the organic linker is a key aspect of their design. The use of ferrocene-based bisphosphinic acids in the construction of coordination polymers showcases the versatility of phosphinate ligands in creating functional materials. The steric and electronic properties of the substituents on the phosphorus atom can influence the final structure and properties of the MOF.

MOF TypeLigand TypeLigand PrecursorKey Property
Phosphinate MOFPhosphinic AcidThis compound (via hydrolysis)Hydrothermal Stability, Proton Conductivity
Ferrocene-based Coordination PolymerFerrocenylbisphosphinic Acid-Redox Activity, Porosity

Analytical Method Development and Reference Standards

The accurate detection and quantification of this compound, particularly in complex matrices, necessitate the development of robust analytical methods. While specific standardized methods exclusively for this compound are not extensively documented in publicly available literature, its analysis can be approached using established techniques for organophosphorus compounds. Furthermore, its stable chemical nature suggests its potential utility as a reference standard in analytical chemistry.

Chromatographic and Spectroscopic Techniques

The analysis of organophosphorus compounds, a class to which this compound belongs, is commonly performed using chromatographic techniques coupled with various detectors. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation methods. nih.govnih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. drawellanalytical.com For organophosphorus compounds, GC is often equipped with specific detectors such as the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which offer high sensitivity and selectivity for phosphorus-containing molecules. cromlab-instruments.eschromatographyonline.com Mass spectrometry (MS) is also a common detector, providing detailed structural information and high specificity. cromlab-instruments.es Given that organophosphorus pesticides can sometimes degrade in the GC injector port, the use of deactivated liners is often employed to ensure reproducibility and symmetrical peak shapes. analysis.rs While direct GC analysis of this compound is plausible, derivatization to a more volatile or stable compound might be explored to enhance its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is a preferred method for less volatile or thermally labile organophosphorus compounds. chromatographyonline.comacs.org HPLC systems can be coupled with a variety of detectors, including Ultraviolet (UV) detectors and mass spectrometers (LC-MS). chromatographyonline.comchromatographyonline.com For compounds lacking a strong UV chromophore, derivatization or the use of alternative detection methods like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) could be considered. The choice of the stationary phase (column) and mobile phase is critical and would be optimized based on the polarity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, presents a highly specific and powerful tool for the analysis of fluorinated compounds like this compound. scholaris.ca The fluorine nucleus is highly sensitive in NMR, and the large chemical shift range of ¹⁹F NMR allows for the unambiguous identification and quantification of different fluorinated species in a sample, often with minimal background interference. scholaris.capsu.edu This technique can provide valuable structural information and is less dependent on the availability of a certified reference standard for qualitative analysis compared to chromatographic methods.

A summary of potential analytical techniques for this compound is presented below:

Analytical TechniqueDetector(s)Potential Application for this compoundKey Considerations
Gas Chromatography (GC)FPD, NPD, MSQuantification and identification in various matrices.Requires sufficient volatility and thermal stability; potential for degradation. drawellanalytical.comcromlab-instruments.esanalysis.rs
High-Performance Liquid Chromatography (HPLC)UV, MS, ELSD, CADAnalysis of less volatile derivatives or the parent compound.Requires a suitable chromophore for UV detection or alternative detectors. chromatographyonline.comchromatographyonline.com
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy-Unambiguous identification and quantification, structural elucidation.High specificity for fluorinated compounds. scholaris.capsu.edunih.gov

Role as a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. For a compound to serve as a reliable reference standard, it must possess several key attributes, including high purity, stability, and be well-characterized. While there is no widespread documentation of this compound being used as a certified reference material, its inherent chemical properties suggest its potential in this role.

Purity and Stability: The synthesis of this compound can yield a product of high purity. Its stability, particularly in comparison to its chloride analog, is a significant advantage. The strong phosphorus-fluorine bond contributes to its resistance to hydrolysis, making it a more stable compound in the presence of moisture. This stability is a crucial characteristic for a reference standard, ensuring its integrity over time.

Characterization: A reference standard must be thoroughly characterized to confirm its identity and purity. This involves the use of various analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹F), mass spectrometry, and elemental analysis to confirm its molecular structure and composition. Its physical properties, such as melting point and boiling point, would also be precisely determined.

Companies that specialize in chemical standards, such as AccuStandard and Sigma-Aldrich, provide certified reference materials for a wide range of organophosphorus compounds, often as mixtures for pesticide residue analysis. accustandard.comaccustandard.comsigmaaldrich.comlgcstandards.com While this compound is not commonly listed in these commercial mixtures, its synthesis and purification to a high degree would allow for its use as an in-house or custom reference standard for specific analytical methods.

The table below outlines the key properties of this compound relevant to its potential use as a reference standard.

PropertyRelevance as a Reference Standard
Chemical Formula C₂H₆FOP
Molecular Weight 96.04 g/mol
High Purity Can be synthesized to a high degree of purity, which is essential for accurate calibration.
Stability The P-F bond enhances stability against hydrolysis compared to other halo-analogs.
Analyzability Can be readily characterized by various spectroscopic and chromatographic methods.

Comparative Analysis with Analogous Organophosphorus Compounds

Structural and Reactivity Comparisons with Phosphinic Chlorides

Dimethylphosphinic fluoride (B91410) and its chlorinated analogue, dimethylphosphinic chloride, share a tetrahedral geometry centered around the phosphorus atom. Both possess two methyl groups and a phosphoryl group (P=O) directly bonded to the central phosphorus. The key distinction lies in the halogen atom, which significantly influences the molecule's structural parameters and reactivity.

The P-F bond is shorter and stronger than the P-Cl bond due to the smaller atomic radius and higher electronegativity of fluorine compared to chlorine. This structural difference has direct implications for the reactivity of these compounds. The phosphorus atom in dimethylphosphinic fluoride is rendered more electrophilic due to the strong electron-withdrawing inductive effect of the fluorine atom.

In terms of reactivity, both compounds undergo nucleophilic substitution at the phosphorus center, where the halide ion acts as the leaving group. However, the nature of the halogen affects the reaction kinetics. While the P-F bond is stronger, the fluoride ion is a poorer leaving group in some contexts compared to the chloride ion. Conversely, enzymes known as phosphotriesterases, particularly those with organophosphorus acid anhydrolase (OPAA) activity, have been found to be more active against organophosphorus compounds containing a P-F bond. nih.gov

Table 1: Structural Property Comparison

PropertyThis compoundDimethylphosphinic chloride
Molecular Formula C₂H₆FOPC₂H₆ClOP nih.gov
Molecular Weight 96.06 g/mol 112.49 g/mol nih.gov
Phosphorus-Halogen Bond P-FP-Cl

Differential Chemical Behavior within Phosphinate, Phosphonate (B1237965), and Phosphate (B84403) Classes

The chemical behavior of organophosphorus compounds is largely defined by the groups attached to the central phosphorus atom. This compound belongs to the phosphinate class, which is structurally distinct from phosphonates and phosphates.

Phosphinates , such as dimethylphosphinic acid derivatives, are characterized by two direct phosphorus-carbon (P-C) bonds and one phosphorus-oxygen (P-O) single bond (in addition to the P=O double bond).

Phosphonates contain one P-C bond and two P-O single bonds. clearsolutionsusa.comtutorchase.comwikipedia.org They are noted for the high thermal and hydrolytic stability conferred by the direct P-C bond. clearsolutionsusa.com

Phosphates are esters of phosphoric acid and are defined by having three P-O single bonds and no P-C bonds. clearsolutionsusa.comtutorchase.com They are generally more reactive and susceptible to hydrolysis than phosphonates. clearsolutionsusa.com

This structural variation leads to significant differences in chemical properties. The two P-C bonds in phosphinates make them sterically hindered and electronically distinct from phosphonates and phosphates. Phosphinic acids are generally more acidic than carboxylic acids, which contributes to the high hydrolytic stability of their derivatives. mdpi.com The progression from phosphinate to phosphonate to phosphate involves the replacement of stable, covalent P-C bonds with more polar and reactive P-O-C ester linkages, which are more susceptible to cleavage.

Table 2: Comparison of Organophosphorus Classes

ClassGeneral Structure (R = organic group)Number of P-C BondsNumber of P-O-C/P-OH BondsKey Feature
Phosphinate R₂P(O)X21Two direct carbon links to phosphorus.
Phosphonate RP(O)(OX)₂12One stable P-C bond, two ester/acid groups. clearsolutionsusa.comwikipedia.org
Phosphate P(O)(OX)₃03Three ester/acid groups, no P-C bonds. clearsolutionsusa.comtutorchase.com

Impact of Fluorine Substitution on Reactivity and Electronic Structure

The substitution of a fluorine atom for another group, such as a hydroxyl or even another halogen, has a dramatic effect on the electronic structure and reactivity of an organophosphorus compound. clearsolutionsusa.com Fluorine is the most electronegative element, and its presence in this compound exerts a powerful influence.

The primary impact is a strong inductive electron withdrawal (-I effect) from the phosphorus atom. This effect significantly increases the positive partial charge on the phosphorus center, making it a harder electrophile and more susceptible to attack by nucleophiles. This enhanced electrophilicity is a key factor in the reactivity profile of fluorinated organophosphorus compounds.

Furthermore, the P-F bond is exceptionally strong, which affects the thermodynamics of substitution reactions. While the phosphorus center is activated, the high bond energy of the P-F bond must be overcome for substitution to occur. The interaction between the fluoride ion and solvents, particularly protic solvents that can form hydrogen bonds, can also modulate its nucleophilicity and leaving group ability. nih.gov The introduction of fluorine can alter the electronic properties, such as HOMO and LUMO energy levels, which in turn influences the molecule's reactivity and spectroscopic characteristics. nih.gov


Q & A

Q. What are the recommended methods for synthesizing dimethylphosphinic fluoride in a laboratory setting, and what critical parameters must be controlled?

this compound is typically synthesized via nucleophilic substitution, reacting dimethylphosphinic chloride with anhydrous potassium fluoride (KF) in a dry, inert environment. Critical parameters include:

  • Moisture control : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis.
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., oxidation).
  • Stoichiometry : A 1.2:1 molar ratio of KF to dimethylphosphinic chloride ensures complete conversion. Post-synthesis, purify the product via fractional distillation (40–50°C under 10 mmHg) and confirm purity via ³¹P NMR (δ ≈ 25–30 ppm) and FT-IR (P-F stretch ≈ 800–850 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • ³¹P NMR : Primary tool for confirming phosphorus environment and purity (sharp singlet expected).
  • ¹⁹F NMR : Validates fluorine bonding (chemical shifts vary with solvent).
  • GC-MS : Detects volatile impurities; use a polar column (e.g., DB-5) for optimal separation.
  • Elemental analysis : Quantifies C, H, and P to validate stoichiometry. Cross-reference data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound due to its fluoride content?

  • Ventilation : Use fume hoods with HEPA filters to mitigate inhalation risks.
  • Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fluoropolymer-coated lab coats.
  • Spill management : Neutralize with calcium carbonate slurry to precipitate fluoride ions. Regularly monitor airborne fluoride levels using ion-selective electrodes, adhering to OSHA limits (0.2 mg/m³) .

Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?

  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to separate hydrolyzed byproducts (e.g., dimethylphosphinic acid).
  • Karl Fischer titration : Quantify water content (<0.1% w/w acceptable for anhydrous conditions). Common impurities include residual chloride (test via ion chromatography) and oxidized species (e.g., phosphonates, detectable via ³¹P NMR) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel organophosphorus reactions?

  • DFT modeling : Calculate reaction pathways (e.g., nucleophilic substitution barriers) using Gaussian or ORCA software.
  • Solvent effects : Simulate solvation with COSMO-RS to optimize reaction conditions.
  • Transition-state analysis : Identify intermediates using intrinsic reaction coordinate (IRC) calculations. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare to experimental yields .

Q. What mechanistic insights explain the hydrolytic instability of this compound under acidic vs. alkaline conditions?

  • Acidic hydrolysis : Protonation of the P-F bond increases electrophilicity, favoring nucleophilic attack by water (SN2 mechanism).
  • Alkaline hydrolysis : OH⁻ acts as a nucleophile, cleaving the P-F bond via a pentavalent intermediate. Monitor real-time degradation using in situ ³¹P NMR and pH-stat titration. Compare activation energies via Eyring plots .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological audit : Compare DSC (differential scanning calorimetry) heating rates (e.g., 5°C/min vs. 10°C/min) and sample encapsulation (sealed vs. open pans).
  • Impurity profiling : Use HRMS to detect trace decomposition catalysts (e.g., metal ions).
  • Cross-laboratory validation : Share samples with independent labs to eliminate instrument bias. Publish a comparative study with raw data transparency to address discrepancies .

Q. How can environmental impact assessments evaluate this compound’s persistence in aquatic systems?

  • OECD 301F test : Measure biodegradation under aerobic conditions.
  • Hydrolysis studies : Conduct at pH 4, 7, and 9 to model natural water bodies.
  • Ecotoxicity screening : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Pair experimental data with QSAR models to predict long-term ecological risks .

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